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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and
clinical investigation of the SHP2 inhibitor TNO155 in combination with PD-1/PD-L1 blockade.
Detailed protocols for key experimental assays are included to facilitate further research and
development in this promising area of cancer immunotherapy.

Introduction

TNO155 is an orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing
protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase
that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.
[1] It also functions as a downstream signaling node for multiple receptor tyrosine kinases
(RTKs) and is implicated in the regulation of immune responses, including the PD-1/PD-L1
checkpoint pathway.[1] Preclinical studies have demonstrated that combining TNO155 with PD-
1/PD-L1 blockade can enhance anti-tumor immunity and overcome resistance to immune
checkpoint inhibitors alone.[1][2][3] This has led to the clinical evaluation of TNO155 in
combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors.

[3]141[5]

Mechanism of Action

The combination of TNO155 and PD-1/PD-L1 blockade leverages a dual mechanism to
enhance anti-tumor immunity.
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e TNO155's Role: TNO155 inhibits SHP2, which is involved in signaling pathways that
promote tumor cell proliferation and survival.[1] In the tumor microenvironment, SHP2 is
critical for the maturation of immunosuppressive tumor-associated macrophages (TAMSs).[2]
By inhibiting SHP2, TNO155 can reduce the population of these immunosuppressive
macrophages, thereby relieving a key mechanism of immune evasion.[2]

o PD-1/PD-L1 Blockade's Role: Anti-PD-1/PD-L1 antibodies disrupt the interaction between
PD-1on T cells and PD-L1 on tumor cells and other immune cells. This interaction normally
leads to T-cell exhaustion and an impaired anti-tumor immune response. By blocking this
checkpoint, the inhibitory signal is removed, allowing for the reactivation of cytotoxic T cells
to recognize and eliminate cancer cells.

» Synergistic Effect: The combination of TNO155 and PD-1/PD-L1 blockade is hypothesized to
create a more favorable tumor microenvironment for T-cell-mediated killing. TNO155's
reduction of immunosuppressive macrophages complements the T-cell reactivation mediated
by PD-1/PD-L1 blockade, leading to a more robust and durable anti-tumor immune
response.
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Figure 1: Signaling pathway of TNO155 and PD-1/PD-L1 blockade.

Preclinical Data

Preclinical studies in syngeneic mouse models have provided a strong rationale for the clinical
investigation of TNO155 in combination with PD-1 blockade.

In Vivo Efficacy in the MC38 Colon Adenocarcinoma
Model

In the MC38 syngeneic mouse model, the combination of TNO155 and an anti-PD-1 antibody
demonstrated superior anti-tumor activity compared to either agent alone.[2]

Mean Tumor

Dosing and Tumor Growth
Treatment Group Volume (mm?3) at .
Schedule Inhibition (%)
Day X
] IgG: 10 mg/kg, )
Vehicle + 1gG Data not available
weekly, IP
20 mg/kg, twice daily, . .
TNO155 PO Data not available Data not available
Anti-PD-1 10 mg/kg, weekly, IP Data not available Data not available

TNO155: 20 mg/kg,
_ twice daily, PO; Anti- _ -
TNO155 + Anti-PD-1 Data not available Significantly enhanced
PD-1: 10 mg/kg,

weekly, IP

Note: Specific tumor volume and TGI percentages were not detailed in the provided search
results, but the combination was reported to be synergistic.

Immunophenotyping of the Tumor Microenvironment

Flow cytometry analysis of MC38 tumors treated with the combination therapy revealed a
significant reduction in the percentage of immunosuppressive tumor-associated macrophages
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(TAMs) compared to vehicle control.[2]

Mean Percentage of TAMs (Ly6G—, Ly6CH,

Treatment Group CD11b*, F4/80*, MHCII-) relative to live
cells

Vehicle + 1gG ~12%

TNO155 ~8%

Anti-PD-1 ~10%

TNO155 + Anti-PD-1 ~6%

Clinical Data: Phase Ib Study (NCT04000529)

A Phase Ib, multi-center, open-label study evaluated the safety, tolerability, and preliminary
anti-tumor activity of TNO155 in combination with the anti-PD-1 antibody spartalizumab in adult
patients with advanced solid tumors.[4][6][7]

Study Design

Patients received TNO155 at various doses and schedules in combination with spartalizumab.
The recommended dose for the combination was determined to be TNO155 at 60 mg once
daily (2 weeks on/1 week off) plus spartalizumab at 300 mg every 3 weeks.[5]

Efficacy Results

The combination of TNO155 and spartalizumab demonstrated modest anti-tumor activity in a
heavily pre-treated patient population.[3][5]
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Objectiv .
Disease ) Progres
. Number e Partial Stable . Not

Patient Control ] sive

of Respon Respon Disease ) Evaluab
Cohort . Rate Disease

Patients se Rate se (PR) (SD) le (NE)

(DCR) (PD)
(ORR)
13 28 15
All Doses 57 1.8% 26.3% 1(1.8%)
(22.8%) (49.1%) (26.3%)

Recomm
ended
Dose
(TNO155
60mg QD 5 Data not Data not

19 5.3% 31.6% 1 (5.3%) _ _
2w/1w + (26.3%) available available
Spartaliz
umab
300mg
Q3w)

Safety and Tolerability

The safety profile of the combination was generally consistent with the known profiles of each

agent as a monotherapy.[5]

Adverse Events (AEs) in

the TNO155 +
) Any Grade Grade =23
Spartalizumab Arm (All
Doses, n=57)
All AEs 100% 68.4%
Treatment-Related AEs
94.7% 26.3%

(TRAES)

Most Common TRAEs (Any
Grade)

Increased AST, Increased ALT,
Increased CPK, Anemia,
Thrombocytopenia, Peripheral

Edema, Diarrhea
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Experimental Protocols
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Figure 2: General experimental workflow for preclinical evaluation.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse
Model (MC38)
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Objective: To evaluate the anti-tumor efficacy of TNO155 in combination with an anti-PD-1
antibody.

Materials:

» 6-8 week old female C57BL/6 mice

» MC38 colon adenocarcinoma cells

o Complete cell culture medium (e.g., DMEM with 10% FBS)
e TNO155

e Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

* |sotype control antibody (e.g., Rat IgG2a)

e Vehicle for TNO155 (e.g., 0.5% methylcellulose)

» Sterile PBS

o Calipers

Procedure:

Cell Culture: Culture MC38 cells in complete medium until 70-80% confluency.

e Tumor Inoculation: Harvest and resuspend MC38 cells in sterile PBS at a concentration of 1
x 1077 cells/mL. Subcutaneously inject 100 pL (1 x 1076 cells) into the right flank of each
mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume =
(Length x Width?) / 2.

o Randomization: When tumors reach an average volume of 50-100 mms3, randomize mice into
treatment groups (n=8-10 mice per group):
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[e]

Group 1: Vehicle + Isotype control

o

Group 2: TNO155 + Isotype control

[¢]

Group 3: Vehicle + Anti-PD-1

[¢]

Group 4: TNO155 + Anti-PD-1

o Treatment Administration:
o Administer TNO155 (e.g., 20 mg/kg) or vehicle orally, twice daily.

o Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally, once
weekly.

e Monitoring: Monitor tumor volumes and body weights 2-3 times per week.

o Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000
mm3) or at the end of the study period. Tumors can be excised for ex vivo analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment.
Materials:

Excised tumors

RPMI medium

Collagenase D (100 mg/mL)

DNase | (10 mg/mL)

70 um cell strainers

ACK lysis buffer
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e FACS buffer (PBS with 2% FBS)
e Fc block (anti-CD16/32)

o Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CDS8,
FoxP3, CD11b, F4/80, Ly6G, Ly6C, MHCII)

e Live/dead stain
o Flow cytometer

Procedure:

Tumor Digestion: Mince tumors and digest in RPMI containing collagenase D and DNase |
for 30-60 minutes at 37°C with agitation.

Single-Cell Suspension: Pass the digested tissue through a 70 um cell strainer.

Red Blood Cell Lysis: Lyse red blood cells with ACK lysis buffer.

Cell Staining:

Wash cells with FACS buffer.

[e]

o Stain with a live/dead marker.
o Block Fc receptors with Fc block.

o Stain with a cocktail of fluorescently labeled antibodies against surface markers for 30
minutes at 4°C.

o For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the
manufacturer's protocol before adding the intracellular antibody.

o Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using
appropriate software (e.g., FlowJo).
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Protocol 3: Immunohistochemistry (IHC) for PD-L1 and
CD8

Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells in tumor

tissue.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor sections
Anti-PD-L1 antibody

Anti-CD8 antibody

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Microscope

Procedure:

Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate
through a graded series of ethanol.

Antigen Retrieval: Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific
binding with a protein block.

Primary Antibody Incubation: Incubate sections with the primary antibody (anti-PD-L1 or anti-
CD8) overnight at 4°C.

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody,
followed by visualization with DAB substrate.
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» Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a
coverslip.

e Image Analysis: Analyze the slides under a microscope to assess the percentage of PD-L1
positive tumor cells and the density of CD8+ T cells.

Protocol 4: ELISA for Cytokine Measurement

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., IFN-y, TNF-a) in cell
culture supernatants or plasma.

Materials:

o ELISA plate pre-coated with capture antibody
o Samples (cell culture supernatants or plasma)
o Detection antibody

o Streptavidin-HRP

e TMB substrate

e Stop solution

e Plate reader

Procedure:

Sample Addition: Add standards and samples to the wells of the ELISA plate and incubate.

Washing: Wash the plate to remove unbound substances.

Detection Antibody: Add the biotinylated detection antibody and incubate.

Washing: Wash the plate.

Streptavidin-HRP: Add streptavidin-HRP and incubate.
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Washing: Wash the plate.

Substrate Development: Add TMB substrate and incubate in the dark.

Stop Reaction: Add stop solution.

Data Reading: Read the absorbance at 450 nm on a plate reader.

Data Analysis: Calculate cytokine concentrations based on the standard curve.
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Figure 3: Logical relationship of the combination therapy's mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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